4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAQDWACWVXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 Fluoro 3 Trifluoromethoxy Benzoic Acid
Strategic Retrosynthetic Analysis and Key Disconnections for Multisubstituted Aromatic Cores
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inlibretexts.org For a polysubstituted benzene (B151609) like 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid, the order of substituent introduction is critical due to the directing effects of each group on subsequent electrophilic or nucleophilic aromatic substitution reactions.
The key functional groups and their directing effects are:
-COOH (Carboxyl): Deactivating and a meta-director.
-F (Fluoro): Deactivating and an ortho, para-director.
-Br (Bromo): Deactivating and an ortho, para-director.
-OCF3 (Trifluoromethoxy): Strongly deactivating and a meta-director.
A primary retrosynthetic disconnection involves the carboxyl group, which can often be formed by the oxidation of a methyl group. This simplifies the target to a substituted toluene (B28343) derivative, which is generally more amenable to electrophilic aromatic substitution. For instance, 4-bromo-2-fluorobenzoic acid can be synthesized from 2-fluoro-4-bromotoluene via oxidation. guidechem.comguidechem.comchemicalbook.com
Further disconnections must consider the interplay of the remaining substituents. A plausible retrosynthetic pathway is outlined below:
C-COOH Disconnection (Oxidation): The benzoic acid is envisioned as arising from the oxidation of the corresponding toluene derivative, 4-bromo-2-fluoro-1-methyl-3-(trifluoromethoxy)benzene . This is a common and effective strategy.
C-Br Disconnection (Bromination): The bromine at position 4 is para to the fluorine atom and meta to the trifluoromethoxy group. Given that fluorine is an ortho, para-director and trifluoromethoxy is a meta-director, the bromination of 2-fluoro-1-methyl-3-(trifluoromethoxy)benzene could be highly regioselective for the desired position 4.
C-O Disconnection (Trifluoromethoxylation): The trifluoromethoxy group can be disconnected to a hydroxyl group, leading to the precursor 2-fluoro-3-hydroxytoluene . This phenol (B47542) derivative would require a specialized reagent for the O-trifluoromethylation step.
Functional Group Interconversion: The phenol precursor could be derived from an amino group via diazotization, tracing back to 3-amino-2-fluorotoluene .
C-F Disconnection (Fluorination): Introducing the fluorine atom can be complex. One strategy is to start with a molecule that already contains the fluorine atom, such as a fluorinated toluene derivative.
This analysis suggests that a forward synthesis could strategically build the molecule by carefully ordered halogenation, trifluoromethoxylation, and a final oxidation step, paying close attention to the directing effects at each stage to ensure the correct isomer is formed.
Precision Strategies for the Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing nature. mdpi.com Its introduction onto an aromatic core, especially one that is already substituted, requires precise and often specialized methods.
Direct O-trifluoromethylation involves the conversion of a hydroxyl group (-OH) directly to a trifluoromethoxy group (-OCF3). While methods for the O-trifluoromethylation of alcohols and phenols exist, the direct conversion of a carboxylic acid's hydroxyl group is more challenging and less common.
Recent studies have explored the use of hypervalent iodine reagents for this transformation. For instance, acyloxy(phenyl)trifluoromethyl-λ3-iodanes have been developed for the O-trifluoromethylation of carboxylic acids. researchgate.netnih.gov This method offers a pathway to trifluoromethyl esters from a wide range of aromatic and aliphatic carboxylic acids. researchgate.netnih.gov The reaction often requires a catalyst, such as zinc chloride (ZnCl2), to enhance reactivity. nih.gov However, the direct O-trifluoromethylation of the carboxylic acid group itself has been studied in only a limited number of cases. chemrevlett.com
| Reagent Class | Specific Reagent Example | Conditions | Substrate Scope |
|---|---|---|---|
| Hypervalent Iodine Reagents | Acyloxy(phenyl)trifluoromethyl-λ3-iodanes | Requires activation, often with a Lewis acid (e.g., ZnCl2) | Broad, including aromatic and aliphatic carboxylic acids |
| Acyclic CF3-containing λ3-iodane | Chloro(phenyl)trifluoromethyliodonium triflate | Base (KOH) followed by catalyst (ZnCl2) at 50 °C | Benzoic acid derivatives and some aliphatic acids |
Precursor-based routes typically involve converting a phenol (an aryl-OH group) into the desired aryl-OCF3 group. This is a more established and widely used strategy. Given the retrosynthetic analysis in section 2.1, which identified a phenol as a key intermediate, these methods are highly relevant.
Several approaches have been developed:
Oxidative Desulfurization-Fluorination: This method involves converting a phenol into a xanthate intermediate (Ar-O-C(=S)SR). The xanthate is then treated with an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride (B91410) source like pyridine-HF to yield the aryl trifluoromethyl ether. mdpi.com
Chlorine-Fluorine Exchange: A classic method involves reacting a phenol with carbon tetrachloride (CCl4) to form an aryl trichloromethyl ether (Ar-O-CCl3), which is then treated with a fluorinating agent like antimony trifluoride (SbF3) to exchange chlorine for fluorine. mdpi.com
Using Electrophilic Trifluoromethylating Reagents: Reagents developed by Umemoto and Togni can be used for the trifluoromethylation of hydroxyl groups, although these are more commonly associated with C-CF3 bond formation, they have applications in O-CF3 synthesis as well. mdpi.com
Carboxydifluoromethylation and Decarboxylative Fluorination: A newer two-step strategy involves the O-carboxydifluoromethylation of a phenol using sodium bromodifluoroacetate, followed by a decarboxylative fluorination step using a reagent like Selectfluor to generate the -OCF3 group. acs.org
These precursor-based routes, particularly those starting from phenols, offer a robust and versatile toolkit for installing the trifluoromethoxy group onto complex aromatic cores. mdpi.com
Regioselective Halogenation Techniques for Bromine and Fluorine Incorporation
The precise placement of bromine and fluorine atoms on the aromatic ring is crucial. The presence of multiple, and often conflicting, directing groups makes regioselectivity a significant challenge.
Electrophilic aromatic bromination is the standard method for introducing a bromine atom. For electron-deficient aromatic compounds, which are less reactive, forcing conditions or specialized catalysts are often necessary. researchgate.netacs.orgresearchgate.net
Key factors influencing regioselectivity include:
Directing Group Effects: In an intermediate such as 2-fluoro-3-(trifluoromethoxy)toluene , the fluorine at C2 is an ortho, para-director, while the trifluoromethoxy group at C3 is a meta-director. Both groups direct an incoming electrophile (like Br+) to position 4, leading to a high degree of regioselectivity for the desired product.
Catalysts and Reagents: For deactivated rings, strong Lewis acids like FeCl3 or AlCl3 are often used with Br2. Milder and more selective reagents include N-Bromosuccinimide (NBS), often used with an acid catalyst. Zwitterionic dual halogen bond catalysts have also been developed for the electrophilic bromination of electron-deficient arenes under mild conditions. researchgate.net
| Reagent/System | Substrate Type | Key Features |
|---|---|---|
| Br2 / Lewis Acid (e.g., FeCl3) | General arenes, including deactivated ones | Classic, powerful method; can have selectivity issues |
| N-Bromosuccinimide (NBS) / Acid Catalyst | Activated and moderately deactivated arenes | Milder conditions, often higher selectivity |
| Brønsted Acid Catalysis in HFIP | Arenes with electron-withdrawing groups | Solves challenges of halogenating highly deactivated rings under mild conditions |
| Benzyltrimethylammonium tribromide (BTMA Br3) | Phenols, aromatic amines, ethers | Stable, solid brominating agent |
Introducing a fluorine atom onto an aromatic ring can be achieved via several methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy for activated systems. nih.govnih.govbeilstein-journals.org The SNAr mechanism requires a good leaving group (such as -Cl, -Br, or -NO2) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the context of synthesizing the target molecule, an SNAr approach could be used early in the synthesis. For example, a precursor like 2,3-dichloro-4-bromotoluene could potentially undergo selective nucleophilic substitution of the chlorine at C2 with a fluoride source. The strong inductive effect of the multiple halogen substituents would activate the ring for nucleophilic attack. nih.gov
Key reagents for nucleophilic fluorination include:
Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common sources of the nucleophilic fluoride ion. Their effectiveness is often enhanced by using aprotic polar solvents (like DMSO or DMF) and phase-transfer catalysts (e.g., crown ethers) to improve the solubility and nucleophilicity of the fluoride ion.
Specialized Reagents: In some cases, fluorodenitration (replacement of a nitro group) or fluorination of iodonium (B1229267) salts can be employed to introduce fluorine under specific conditions. nih.govbeilstein-journals.org
The success of a nucleophilic fluorination strategy is highly dependent on the specific substitution pattern of the precursor molecule and its ability to stabilize the negative charge in the Meisenheimer complex intermediate formed during the reaction. nih.govbeilstein-journals.org
Electrophilic Fluorination Approaches and Their Positional Selectivity
The introduction of a fluorine atom onto an aromatic ring via electrophilic fluorination is a key step in the synthesis of many pharmaceutical and agrochemical compounds. wikipedia.org The positional selectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. In the context of synthesizing this compound, the strategic timing of the fluorination step is critical to achieving the desired 2-fluoro substitution pattern.
Commonly employed electrophilic fluorinating agents include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor®. wikipedia.org These reagents contain an N-F bond, where the fluorine atom is rendered electrophilic by the presence of strong electron-withdrawing groups on the nitrogen atom. wikipedia.org The choice of reagent can influence the reactivity and, in some cases, the selectivity of the fluorination reaction.
The directing effects of the bromo, trifluoromethoxy, and carboxylic acid groups would need to be carefully considered. Both the bromo and trifluoromethoxy groups are generally ortho-, para-directing, while the carboxylic acid group is a meta-director. The interplay of these directing effects, along with steric hindrance, would determine the final position of the incoming electrophilic fluorine. A plausible strategy might involve the fluorination of a precursor molecule where the directing groups favor the introduction of fluorine at the desired position. For instance, fluorination of a 3-(trifluoromethoxy)benzoic acid derivative could be explored, although a mixture of isomers would be expected.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Structure | Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Highly effective and commonly used for a variety of substrates. wikipedia.org |
| Selectfluor® | F-TEDA-BF₄ | [C₇H₁₄FN₂]²⁺ 2BF₄⁻ | A cationic reagent, known for its high reactivity and ease of handling. wikipedia.org |
The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org Understanding the operative mechanism for a given substrate and reagent combination is crucial for optimizing reaction conditions and predicting stereochemical outcomes in more complex systems.
Orthogonal Functional Group Transformations and Advanced Protecting Group Chemistry
The synthesis of a molecule with multiple functional groups like this compound necessitates a sophisticated approach to manage the reactivity of each group. Orthogonal synthesis, a strategy where different functional groups can be manipulated independently of one another, is paramount. researchgate.net This is often achieved through the use of protecting groups that can be installed and removed under specific conditions without affecting other parts of the molecule. wikipedia.org
The carboxylic acid moiety is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. youtube.com Therefore, its protection as an ester is a common strategy. The choice of ester is critical for ensuring orthogonality. For instance, a methyl or ethyl ester can be removed by base-catalyzed hydrolysis, while a tert-butyl ester is cleaved under acidic conditions, and a benzyl (B1604629) ester can be removed by hydrogenolysis. libretexts.org This allows for the selective deprotection of the carboxylic acid at the desired stage of the synthesis. libretexts.org
Table 2: Examples of Orthogonal Protecting Groups for Carboxylic Acids
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| Methyl Ester | -COOCH₃ | CH₃OH, H⁺ | NaOH, H₂O |
| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ | CF₃COOH |
The sequence of introducing the bromo, fluoro, and trifluoromethoxy substituents is another critical aspect of the synthetic strategy. For example, attempting to introduce the bromo group via electrophilic bromination after the installation of the strongly activating trifluoromethoxy group could lead to a lack of regioselectivity. A more controlled approach might involve the use of a pre-functionalized starting material where one or more of the required substituents are already in place. Functional group interconversions, such as the conversion of a nitro group to a trifluoromethoxy group or an amino group to a bromo group via a Sandmeyer reaction, can also be powerful tools in an orthogonal synthetic strategy.
Exploration of Novel and Sustainable Synthetic Approaches
Recent advances in synthetic organic chemistry have focused on the development of more sustainable and efficient methodologies. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.
While transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-halogen bonds, there is a growing interest in developing transition-metal-free alternatives to avoid the costs and potential toxicity associated with metal catalysts. For the introduction of the bromine atom in this compound, several transition-metal-free methods could be envisioned.
One such approach is the decarboxylative bromination of an aromatic carboxylic acid precursor. nih.govrsc.org This method can be particularly useful for electron-rich aromatic systems. nih.gov Although the target molecule is substituted with electron-withdrawing groups, specific conditions or the use of a more electron-rich precursor could potentially make this a viable strategy. Another avenue is the direct C-H bromination of the aromatic ring using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable initiator, which can proceed via a radical mechanism. The regioselectivity of such a reaction would be highly dependent on the electronic and steric environment of the C-H bonds on the aromatic ring.
Modern synthetic techniques like flow chemistry and photoredox catalysis offer significant advantages in terms of safety, efficiency, and the ability to perform reactions that are challenging in traditional batch setups. rsc.orgnih.gov
Flow chemistry, which involves performing reactions in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. softecks.inrsc.orgresearchgate.net This is particularly beneficial for highly exothermic or hazardous reactions, such as certain halogenations. softecks.inrsc.orgresearchgate.net The synthesis of this compound could benefit from a flow-based approach, for example, in a fluorination or bromination step, to enhance safety and improve selectivity by minimizing the formation of byproducts. softecks.inrsc.orgresearchgate.net
Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, as it allows for the generation of radical intermediates under mild conditions. chem-station.com This methodology could be applied to the synthesis of the target compound in several ways. For instance, a late-stage C-H functionalization could be used to introduce one of the halogen atoms directly onto a pre-formed aromatic core. chem-station.com Alternatively, photoredox catalysis could be employed in a decarboxylative functionalization reaction, where a carboxylic acid precursor is converted into an aryl radical that can then be trapped with a suitable halogen source. nih.govacs.org The mild conditions of photoredox catalysis often lead to high functional group tolerance, which is a significant advantage when working with complex molecules. chem-station.com
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Mode Assignments
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid, a detailed analysis would involve the identification of characteristic vibrational frequencies.
Expected FT-IR and Raman Spectral Features:
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C-O (Carboxylic Acid) | Stretching | 1320-1210 |
| O-H (Carboxylic Acid) | Bending | 1440-1395, 960-900 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F (Aromatic) | Stretching | 1250-1100 |
| C-Br | Stretching | 680-515 |
| C-F (Trifluoromethoxy) | Stretching | 1280-1050 (strong, multiple bands) |
| C-O-C (Trifluoromethoxy) | Asymmetric/Symmetric Stretching | 1100-1000 |
Theoretical calculations, often employing Density Functional Theory (DFT) methods, would be essential for assigning the observed experimental vibrational modes to specific atomic motions within the molecule. This correlation between experimental and theoretical data provides a high degree of confidence in the structural analysis.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and electronic structure of organic molecules in solution. For this compound, a suite of NMR experiments would be required.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the fluorine, bromine, and trifluoromethoxy substituents, as well as the carboxylic acid group.
¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment, with carbons attached to electronegative atoms (F, O, Br) showing characteristic downfield shifts.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound. It would be expected to show distinct signals for the aromatic fluorine and the trifluoromethoxy group. The chemical shifts and coupling constants (e.g., ¹H-¹⁹F, ¹³C-¹⁹F, and potentially through-space ¹⁹F-¹⁹F couplings) would provide critical information about the spatial arrangement and electronic nature of the fluorine-containing moieties.
Predicted NMR Data Outline:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicities and Couplings |
| ¹H (Aromatic) | 7.0 - 8.5 | Doublets, Triplets, or Doublet of Doublets due to H-H and H-F couplings. |
| ¹³C (Aromatic) | 110 - 160 | Signals would show C-F and potentially C-Br couplings. |
| ¹³C (Carboxyl) | 165 - 185 | |
| ¹³C (CF₃O) | ~120 (quartet due to C-F coupling) | |
| ¹⁹F (Ar-F) | -100 to -140 | |
| ¹⁹F (OCF₃) | -55 to -75 |
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): Would establish correlations between scalar-coupled protons, helping to identify adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different functional groups and confirming the substitution pattern on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₃BrF₄O₃), the expected exact mass would be calculated. The presence of bromine would result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature.
Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of the carboxylic acid group (as COOH or CO₂ and H), and potentially cleavage of the trifluoromethoxy group.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.
Furthermore, the crystallographic data would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and halogen bonding, which could influence the physical properties of the compound.
Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 3 Trifluoromethoxy Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the molecular properties of a compound. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into the electronic structure and geometry of molecules. However, specific studies applying these methods to 4-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid have not been identified.
Precise Geometry Optimization and Conformational Energy Landscape Analysis
A thorough computational study would involve geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. This process identifies the global minimum on the potential energy surface. Conformational analysis would further explore different spatial arrangements (conformers) of the flexible groups, such as the carboxylic acid and trifluoromethoxy groups, and determine their relative energies. This would reveal the most likely shapes the molecule adopts. Without specific research on this compound, data on bond lengths, bond angles, and dihedral angles for the optimized geometry cannot be provided.
Detailed Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination
The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. A detailed analysis would provide the energy levels of these orbitals and the resulting band gap, but such data is not available for this specific molecule.
Mapping of Molecular Electrostatic Potential Surfaces for Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. Red regions on an MEP surface indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-poor areas (positive potential), which are prone to nucleophilic attack. An MEP analysis for this compound would identify its reactive sites, but this has not been published.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Insights
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which indicates the extent of electron delocalization and the nature of intramolecular interactions. It also describes the hybridization of atomic orbitals in forming bonds. Specific NBO analysis data for this compound is not available.
Quantification of Reactivity Descriptors and Chemical Hardness/Softness
Calculation of Ionization Energy, Electron Affinity, and Electrophilicity Index
Based on the HOMO and LUMO energies, key reactivity indices can be calculated:
Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Without the foundational HOMO and LUMO energy values from a quantum chemical calculation for this compound, it is not possible to provide a data table for these reactivity descriptors.
Application of Fukui Functions for Predicting Local Reactivity Towards Electrophiles and Nucleophiles
In the framework of conceptual density functional theory (DFT), Fukui functions serve as powerful descriptors for predicting the most reactive sites within a molecule. nih.gov These functions quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. By analyzing Fukui functions, one can identify the atoms most susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearcher.life
The local reactivity is typically assessed using condensed Fukui indices for each atom (k):
ƒk+ : Indicates susceptibility to nucleophilic attack (propensity to accept an electron).
ƒk- : Indicates susceptibility to electrophilic attack (propensity to donate an electron).
ƒk0 : Indicates susceptibility to radical attack.
These indices are calculated by comparing the electron densities of the molecule in its neutral (N), cationic (N-1), and anionic (N+1) states. nih.gov For this compound, the presence of several strongly electron-withdrawing substituents (-Br, -F, -OCF₃) alongside the carboxylic acid group creates a complex reactivity profile. The Fukui functions would reveal that the electron density is significantly polarized. The highest values of ƒk- are expected on the oxygen atoms of the carboxylate group, marking them as the primary sites for electrophilic attack. Conversely, specific carbon atoms on the aromatic ring, influenced by the complex interplay of the substituents, would exhibit the highest ƒk+ values, indicating them as the most likely targets for nucleophilic attack. Computational studies on similar substituted benzoic acids have successfully used Fukui functions to explain trends in acidity and reactivity. nih.govresearcher.lifebanglajol.info
Table 1: Illustrative Condensed Fukui Function Indices for this compound This table presents hypothetical values for illustrative purposes. Actual values are obtained from specific quantum chemical calculations.
| Atomic Site | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) |
|---|---|---|
| C1 (-COOH) | 0.14 | 0.03 |
| C4 (-Br) | 0.08 | 0.09 |
| C5 | 0.11 | 0.06 |
| C6 | 0.09 | 0.08 |
| O (Carbonyl) | 0.05 | 0.25 |
Decomposition and Analysis of Substituent Effects on Aromatic Reactivity
The chemical behavior of a substituted aromatic compound is dictated by the electronic effects of its substituents, which can be dissected into inductive and resonance contributions.
Derivation and Application of Hammett Constants and Other Linear Free Energy Relationships
The Hammett equation is a foundational linear free-energy relationship (LFER) that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted reference compound (k₀ or K₀) through the following equation:
log(k/k₀) = σρ
Here, σ (sigma) is the substituent constant, which depends on the nature and position of the substituent, and ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects. wikipedia.org The dissociation of substituted benzoic acids in water is the standard reaction used to define the σ constants. libretexts.orgresearchgate.net For polysubstituted compounds like this compound, the total electronic effect can be approximated by the sum of the individual substituent constants. However, significant deviations from this additivity can occur due to steric hindrance and electronic interactions between adjacent groups, a phenomenon particularly relevant for ortho-substituents. nih.gov
Elucidation of Inductive and Resonance Contributions from Bromine, Fluorine, and Trifluoromethoxy Groups
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a very strong electron-withdrawing substituent. The three highly electronegative fluorine atoms exert a powerful inductive pull on the oxygen atom, which in turn strongly withdraws electron density from the aromatic ring. reddit.com This potent -I effect significantly deactivates the ring. Unlike a simple methoxy (B1213986) group (-OCH₃), which is a strong resonance donor, the electron-donating resonance capability of the oxygen in the -OCF₃ group is severely diminished by the attached trifluoromethyl group. nih.gov Consequently, the trifluoromethoxy group acts primarily as a deactivating, meta-directing group.
Modeling of Solvent Effects on Electronic Structure and Chemical Reactivity using Continuum Models (e.g., PCM)
Chemical reactions are rarely performed in the gas phase; the surrounding solvent can profoundly impact molecular properties and reactivity. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects without the prohibitive cost of explicitly modeling individual solvent molecules. wikipedia.org In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the bulk solvent. wikipedia.orggitlab.io The solute's electric field polarizes the dielectric, which in turn creates a reaction field that interacts with and perturbs the solute's electronic structure.
For this compound, employing a PCM approach is essential for accurately predicting properties in solution, such as its acidity (pKa), conformational stability, and reaction energy barriers. The solvent can differentially stabilize charged species, such as the carboxylate anion or reaction intermediates, thereby altering thermodynamic and kinetic outcomes compared to the gas phase. nih.gov Studies on similar substituted aromatic acids have demonstrated that solvation significantly alters calculated reactivity descriptors. banglajol.inforesearchgate.net
Advanced Simulations: Molecular Dynamics for Conformational Dynamics and Intermolecular Interactions
While quantum mechanical calculations provide a static, time-independent picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations employ classical mechanics to model the motions of atoms and molecules, allowing for the exploration of conformational landscapes and non-covalent interactions. researchgate.net
For a molecule like this compound, MD simulations can provide crucial insights into:
Conformational Dynamics: The molecule possesses rotational freedom around the C-C bond of the carboxylic acid group and the C-O bond of the trifluoromethoxy group. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers for interconversion.
Intermolecular Interactions: In a condensed phase (liquid or solid), molecules interact with one another. MD simulations of benzoic acid and its derivatives have been used to study the formation of hydrogen-bonded dimers via their carboxylic acid groups, a primary mode of interaction that influences physical properties like boiling point and crystal structure. rsc.orgnih.gov Simulations can also model how the molecule interacts with solvent molecules, providing a detailed picture of the solvation shell. nih.gov
By simulating the collective behavior of many molecules, MD provides a bridge between the properties of a single molecule and the macroscopic properties of the material.
Reactivity and Advanced Reaction Pathways of 4 Bromo 2 Fluoro 3 Trifluoromethoxy Benzoic Acid
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. wikipedia.orgmsu.edu
Investigation of Regioselectivity and the Combined Directing/Deactivating Effects of Multiple Substituents
The benzene ring of 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid is substituted with four groups, each exerting a distinct electronic effect. Understanding the combined influence of these substituents is crucial for predicting the regioselectivity of EAS reactions. The available positions for substitution are C-5 and C-6.
All four substituents on the ring are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. chemistrytalk.org This deactivation stems from their electron-withdrawing nature.
-COOH (Carboxylic acid): This group is strongly deactivating through both inductive and resonance effects. It withdraws electron density from the ring, making it less nucleophilic. stackexchange.comquora.com
-Br (Bromo) and -F (Fluoro): Halogens are deactivating due to their strong inductive electron withdrawal. pressbooks.pub However, they can donate electron density through resonance via their lone pairs. pressbooks.pub
-OCF₃ (Trifluoromethoxy): This group is strongly deactivating due to the powerful inductive effect of the three fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring.
Comparative Analysis of Directing Group Competition (-Br, -F, -OCF₃, -COOH)
The directing effect of a substituent determines the position at which an incoming electrophile will attack the aromatic ring. pressbooks.pub Activating groups are typically ortho, para-directors, while most deactivating groups are meta-directors. libretexts.org Halogens are a notable exception, being deactivating yet ortho, para-directing. pressbooks.pub
In this compound, the directing effects of the four substituents are in competition:
-COOH: A meta-director. quora.com It directs incoming electrophiles to the C-5 position.
-Br: An ortho, para-director. pressbooks.pub It directs towards the C-5 (ortho) position.
-F: An ortho, para-director. pressbooks.pub It directs towards the C-5 (para) position.
-OCF₃: A meta-director due to its strong electron-withdrawing nature. It directs towards the C-5 position.
All four groups either direct or weakly favor substitution at the C-5 position. The fluorine and bromine atoms, being ortho, para-directors, reinforce substitution at C-5. The carboxylic acid and trifluoromethoxy groups, as meta-directors, also point to the C-5 position. Therefore, electrophilic substitution, if it occurs, is overwhelmingly expected to take place at the C-5 position, leading to a single major product.
Table 1: Summary of Substituent Effects on EAS Reactivity
| Substituent | Position | Activating/Deactivating | Directing Effect | Target Position |
| -COOH | 1 | Strongly Deactivating | meta | 5 |
| -F | 2 | Deactivating | ortho, para | 5 (para) |
| -OCF₃ | 3 | Strongly Deactivating | meta | 5 |
| -Br | 4 | Deactivating | ortho, para | 5 (ortho) |
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com
Role of Activating Halogens and Electron-Withdrawing Groups in SNAr Processes
The SNAr mechanism involves a two-step addition-elimination process. fiveable.me A nucleophile attacks the aromatic ring at a carbon bearing a good leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring.
For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex.
In this compound, the ring is heavily substituted with electron-withdrawing groups (-COOH, -F, -OCF₃, -Br), making it a potential candidate for SNAr reactions. The halogens, -F and -Br, can act as leaving groups.
The -F at C-2 is ortho to the -COOH group and para to the -OCF₃ group (if considering the C-5 position for attack).
The -Br at C-4 is ortho to the -OCF₃ group and meta to the -COOH group.
The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the more electronegative halogen. chemistrysteps.com Therefore, the fluorine atom at the C-2 position is the most likely site for nucleophilic attack and substitution. The strong electron-withdrawing effects of the surrounding groups would stabilize the resulting Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in this compound is a prime site for such transformations.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. rsc.org This reaction is widely used to form biaryl structures and other C-C bonds. ugr.es
The C-Br bond at the C-4 position of this compound is well-suited for Suzuki-Miyaura coupling. The reaction would involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
This reaction can be used to introduce a wide variety of aryl and alkyl groups at the C-4 position. For example, coupling with an arylboronic acid (Ar'-B(OH)₂) would yield a substituted biphenyl (B1667301) derivative. Similarly, coupling with an alkylboronic acid would result in the formation of an alkyl-substituted benzoic acid. The reaction is known for its high functional group tolerance, making it compatible with the other substituents on the aromatic ring. nih.gov
Table 2: Potential Suzuki-Miyaura Coupling Products
| Boronic Acid Reagent | Coupling Partner | Resulting C-C Bond | Product Type |
| Phenylboronic acid | This compound | Aryl-Aryl | Biphenyl derivative |
| Methylboronic acid | This compound | Aryl-Alkyl | Methylated benzoic acid derivative |
| Vinylboronic acid | This compound | Aryl-Alkenyl | Styrenyl derivative |
This methodology provides a reliable and modular approach to synthesizing a diverse library of derivatives from the this compound scaffold for various applications in materials science and medicinal chemistry.
Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Stille)
The carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, offering a versatile handle for the synthesis of complex derivatives. The reactivity in these transformations is significantly influenced by the electron-withdrawing nature of the ortho-fluoro and meta-trifluoromethoxy substituents, which generally facilitates the initial oxidative addition step to the palladium(0) catalyst.
Heck Reaction: The Heck reaction involves the coupling of aryl halides with alkenes. organic-chemistry.org For this compound, this reaction would enable the introduction of a vinyl group at the C4 position. Typical conditions involve a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], often with a phosphine (B1218219) ligand, and a base in a polar solvent at elevated temperatures. mdpi.com The reaction with an activated alkene, like an acrylate (B77674) or styrene, is expected to proceed with the formation of a new carbon-carbon double bond, yielding a substituted cinnamic acid derivative. rsc.org
Sonogashira Coupling: This methodology facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.gov The reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine. The coupling of this compound via the Sonogashira reaction would produce arylalkyne derivatives. The strong electron-withdrawing character of the trifluoromethyl group in related pyrazoles has been noted to make Sonogashira couplings challenging, potentially requiring optimization of reaction conditions. researchgate.net However, numerous protocols exist for the coupling of electron-deficient aryl bromides. researchgate.net
Stille Reaction: The Stille reaction couples an organotin compound with an organic electrophile, such as an aryl bromide. wikipedia.org A key advantage of the Stille reaction is its tolerance for a wide array of functional groups, which would be beneficial for a multifunctional molecule like this compound. youtube.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While effective, the high toxicity of organostannane reagents is a significant drawback. wikipedia.orgyoutube.com
Table 1: Comparison of Typical Cross-Coupling Conditions for Aryl Bromides
| Reaction | Catalyst System | Coupling Partner | Base | Typical Solvents |
|---|---|---|---|---|
| Heck | Pd(OAc)₂, Pd/C, Palladacycles | Alkene | K₂CO₃, Et₃N, NaOAc | DMF, NMP, H₂O mdpi.com |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Organostannane (R-SnBu₃) | Often not required | THF, Dioxane, Toluene (B28343) |
Chemo- and Regioselectivity Challenges in Reactions with Multiple Reactive Sites
This compound possesses multiple potentially reactive sites, presenting challenges for chemo- and regioselectivity. The primary sites include the C-Br bond, the carboxylic acid group, the C-F bond, and various C-H bonds on the aromatic ring.
In palladium-catalyzed cross-coupling reactions, selectivity is overwhelmingly directed toward the C-Br bond. This is due to the significant difference in bond dissociation energies (BDE) between the C-Br bond and the much stronger C-F and C-H bonds. The oxidative addition of a Pd(0) catalyst to the C-Br bond is a kinetically favorable and well-established process in cross-coupling chemistry.
The main chemoselectivity challenges arise from the potential interference of the other functional groups:
Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with basic reagents or catalysts. In reactions requiring a strong base, deprotonation to form a carboxylate is expected. This may alter the solubility and electronic properties of the substrate but does not typically prevent cross-coupling at the C-Br site. In some cases, the carboxylate can act as a directing group for C-H activation, but this usually requires specific catalysts and conditions distinct from those used for C-Br coupling. nih.gov
Fluoro Substituent: The C-F bond is generally robust and unreactive under standard palladium cross-coupling conditions. While C-F bond activation is possible, it requires specialized catalytic systems and is not a competing pathway in typical Heck, Sonogashira, or Stille reactions. rsc.org
Trifluoromethoxy Group: This group is known for its exceptional stability and is considered inert under most cross-coupling conditions. nbinno.com
Therefore, for the cross-coupling methodologies discussed, high regioselectivity for reaction at the C4 position (bromine substituent) is anticipated. The primary challenge is not one of regioselectivity between different halogen sites but ensuring the compatibility of the carboxylic acid group with the chosen reaction conditions, potentially requiring the use of specific bases or protecting group strategies if side reactions become problematic.
Table 2: Analysis of Reactive Sites and Expected Selectivity
| Reactive Site | Bond Type | Relative Reactivity in Pd Cross-Coupling | Potential Side Reactions / Challenges |
|---|---|---|---|
| C4-Br | C(sp²)-Br | Highest | Primary site for oxidative addition. |
| C2-F | C(sp²)-F | Very Low | Generally inert; activation requires specific, harsh conditions. rsc.org |
| COOH | O-H, C=O | Moderate | Acid-base reactions with basic reagents; potential coordination to catalyst. |
Carboxylic Acid Functional Group Transformations
Efficient Esterification and Amidation Protocols for Derivative Synthesis
The transformation of the carboxylic acid moiety in this compound into esters and amides is crucial for generating derivatives with altered physicochemical properties. However, the presence of the ortho-fluoro substituent introduces steric hindrance, which can impede standard functionalization protocols.
Esterification: Direct Fischer esterification, involving heating the carboxylic acid with an alcohol under acidic catalysis, can be slow for sterically hindered substrates. researchgate.net More efficient protocols are often required. The use of a heterogeneous catalyst, UiO-66-NH₂, has been shown to be effective for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.orgresearchgate.net Alternative methods for hindered acids include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the carboxylic acid, followed by reaction with an alcohol. Microwave-assisted esterification can also significantly reduce reaction times and improve yields. researchgate.net
Amidation: The direct formation of an amide bond by heating a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is typically necessary. Boric acid has been demonstrated as a simple and effective catalyst for the amidation of benzoic acids with aromatic amines under dehydrative conditions. sciepub.comresearchgate.net Similar to esterification, standard peptide coupling reagents (EDAC, HOBt, etc.) are highly effective for promoting amide bond formation under mild conditions. Iridium-catalyzed C-H amidation has been developed for complex benzoic acids, although this functionalizes a C-H bond rather than the carboxylic acid itself. ibs.re.krnih.gov
Table 3: Selected Protocols for Esterification and Amidation of Hindered Benzoic Acids
| Transformation | Reagents / Catalyst | Conditions | Advantages / Notes |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Classical method, may be slow for this substrate. researchgate.net |
| Esterification | Alcohol, DCC/DMAP | Room Temperature | Mild conditions, good for hindered acids. |
| Esterification | Methanol, UiO-66-NH₂ | Heat | Heterogeneous catalyst, effective for fluorinated acids. rsc.orgresearchgate.net |
| Amidation | Amine, EDAC/HOBt | Room Temperature | Standard peptide coupling, high efficiency. |
| Amidation | Amine, Boric Acid (cat.) | Reflux with water removal | "Green" catalyst, direct condensation. sciepub.comresearchgate.net |
Mechanistic Studies of Decarboxylation Reactions
The decarboxylation of aromatic carboxylic acids, involving the cleavage of a C-C bond and release of carbon dioxide, is a synthetically important but often challenging transformation. nih.govacs.org For non-activated benzoic acids, thermal decarboxylation typically requires very high temperatures.
The mechanism of decarboxylation can vary significantly depending on the substrate and reaction conditions. For beta-keto acids, decarboxylation proceeds readily upon heating through a cyclic six-membered transition state. youtube.com For certain ortho-substituted benzoic acids, such as salicylic (B10762653) acid, the reaction can be facilitated by an intramolecular hydrogen transfer from the ortho-substituent to the carboxyl group. researchgate.net
For this compound, which lacks an ortho-substituent capable of facilitating such a mechanism, decarboxylation is expected to be difficult. Recent advances have focused on transition-metal-catalyzed, particularly copper-catalyzed, radical decarboxylation pathways. nih.gov In these mechanisms, a copper carboxylate intermediate undergoes a ligand-to-metal charge transfer (LMCT), often promoted by light, to generate an aryl radical and CO₂. nih.gov This aryl radical can then be trapped by a suitable reagent or undergo hydrogen atom abstraction to yield the decarboxylated arene. Such methods provide a potential, albeit not trivial, route for the conversion of benzoic acids to the corresponding aryl compounds. nih.gov
Reactivity Profile of the Trifluoromethoxy Group (OCF₃)
Assessment of Its Inherent Thermal and Chemical Stability in Various Reaction Conditions
The trifluoromethoxy (OCF₃) group is a key functional moiety in medicinal and materials chemistry, prized for its unique electronic properties and exceptional stability. nbinno.comnih.gov This stability is a defining characteristic of its reactivity profile.
The OCF₃ group is remarkably stable under a wide range of reaction conditions, including those typically employed in synthetic organic chemistry. nbinno.com Its robustness stems from the high strength of the carbon-fluorine bonds. nih.gov This inherent stability ensures that the group remains intact during various chemical transformations occurring elsewhere in the molecule.
Thermal Stability: The trifluoromethoxy group exhibits high thermal stability, a property that is advantageous in reactions requiring elevated temperatures, such as certain cross-coupling reactions. nih.gov
Chemical Stability: It is resistant to both acidic and basic hydrolysis, in stark contrast to the corresponding methoxy (B1213986) (OCH₃) group, which can be cleaved under such conditions. The OCF₃ group is also stable towards many common oxidizing and reducing agents. This chemical inertness allows for a broad scope of synthetic manipulations on molecules containing this functionality.
This combination of electronic influence and high stability makes the trifluoromethoxy group a valuable substituent for modulating molecular properties like lipophilicity and metabolic stability without introducing a point of chemical weakness. nbinno.combeilstein-journals.org
Table 4: Stability of the Aromatic Trifluoromethoxy Group
| Condition | Stability | Notes |
|---|---|---|
| Strong Acid (e.g., H₂SO₄, HCl) | High | Resistant to cleavage. |
| Strong Base (e.g., NaOH, NaH) | High | Resistant to hydrolysis. |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | High | Generally inert. |
| Reducing Agents (e.g., H₂/Pd, LiAlH₄) | High | Generally inert. |
| Thermal Stress | High | Stable at typical temperatures for organic synthesis (>150 °C). nih.gov |
| Palladium Catalysis | High | Stable under typical cross-coupling conditions. nbinno.com |
Investigation of Selective C-F Bond Transformations within the OCF₃ Group
Currently, there is no available research data detailing the selective transformation of C-F bonds within the trifluoromethoxy (OCF₃) group of this compound. The trifluoromethoxy group is recognized for its high stability and unique electronic properties, which it imparts to molecules. nih.govnih.gov These properties, including high lipophilicity and metabolic stability, make OCF₃-containing compounds valuable in pharmaceuticals and agrochemicals. nih.govresearchgate.net
The inherent stability of the C-F bond presents a significant challenge to its selective activation and transformation. While methods for the transformation of C-F bonds in trifluoromethyl (CF₃) groups have been an area of active investigation, similar transformations for the OCF₃ group are less common. researchgate.nettcichemicals.com The oxygen atom in the OCF₃ group alters the electronic properties compared to a CF₃ group, influencing its reactivity in ways that are not yet fully explored for selective C-F bond functionalization.
Given the lack of specific studies on this compound, no detailed research findings or data tables on its selective C-F bond transformations can be presented. This specific area of reactivity remains a potential avenue for future research in the field of fluorine chemistry.
It is also pertinent to note a potential ambiguity in the nomenclature of the subject compound. While the query specifies "this compound," chemical databases predominantly feature "4-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid," which contains a CF₃ group instead of an OCF₃ group. uni.lufluorochem.co.uk This distinction is critical as the reactivity and potential for C-F bond transformation would differ significantly between these two structures.
Advanced Applications in Organic Synthesis and Materials Science As a Building Block/intermediate
Strategic Use in the Synthesis of Complex Polyfunctionalized Aromatic Compounds
The strategic placement of the bromo, fluoro, and trifluoromethoxy groups, in concert with the carboxylic acid, provides a powerful platform for the construction of highly substituted aromatic systems. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, alkyl, or alkynyl substituents at the 4-position.
Furthermore, the fluorine atom and the electron-withdrawing trifluoromethoxy group activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the displacement of the fluorine atom under specific conditions. The carboxylic acid group can be readily converted into other functionalities, such as esters, amides, or can be used to direct ortho-metalation reactions, providing yet another avenue for further functionalization. This multi-faceted reactivity enables a programmed, stepwise approach to the synthesis of complex, polyfunctionalized aromatic compounds that are often sought after in medicinal chemistry and materials science.
Incorporation into the Design and Construction of Novel Organic Frameworks and Polymers
The rigid structure and defined vector of the carboxylic acid group make 4-bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid a promising candidate for the design of novel porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The carboxylic acid can act as a linker to coordinate with metal ions or to form boronate esters or imine linkages in COFs. The bromo and fluoro substituents offer post-synthetic modification sites within the framework, allowing for the tuning of pore size, surface chemistry, and functionality.
In the realm of polymer chemistry, this benzoic acid derivative could be utilized as a monomer in the synthesis of high-performance polymers. The trifluoromethoxy group is known to impart desirable properties such as increased thermal stability, chemical resistance, and low dielectric constants. Polymers incorporating this moiety could find applications in advanced electronics and aerospace materials.
Precursor Role in the Development of Advanced Fluoro-Organic Scaffolds for Chemical Research
Fluorine-containing organic molecules are of immense interest in medicinal chemistry and agrochemicals due to the unique properties conferred by fluorine, such as increased metabolic stability and binding affinity. The presence of both a fluorine atom and a trifluoromethoxy group makes this compound an attractive starting material for the synthesis of novel fluoro-organic scaffolds.
The differential reactivity of the C-Br and C-F bonds allows for selective transformations, enabling the creation of a diverse library of fluorinated compounds. For instance, the bromine could be converted to an organometallic reagent via lithium-halogen exchange or Grignard formation, which can then be reacted with various electrophiles. Subsequent manipulation of the fluoro and trifluoromethoxy groups could lead to the development of unique molecular architectures that are otherwise difficult to access.
Potential Utilization in Ligand Design for Catalysis and Coordination Chemistry
The synthesis of highly effective ligands is crucial for the advancement of transition metal catalysis. Ligands play a key role in stabilizing the metal center and modulating its reactivity and selectivity. The structural motifs present in this compound could be exploited in the design of novel ligands.
The carboxylic acid provides a coordination site, while the bromo and fluoro groups can be used as handles to build more complex ligand structures. For example, the bromine could be a site for coupling to phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors. The electronic properties of the ligand can be systematically tuned by the electron-withdrawing fluorine and trifluoromethoxy groups, which in turn would influence the catalytic activity of the corresponding metal complex.
Exploration as a Component in the Synthesis of Functional Organic Materials and Dyes
The development of new organic materials with specific electronic and optical properties is a vibrant area of research. The unique electronic nature of this compound makes it a potential building block for functional organic materials and dyes.
The combination of electron-withdrawing (fluoro, trifluoromethoxy) and potentially electron-donating (after conversion of the bromo group) substituents on the aromatic ring can be used to create push-pull systems, which are a common design feature in organic dyes and nonlinear optical materials. By extending the conjugation through reactions at the bromo and carboxylic acid positions, it is conceivable to synthesize novel chromophores with tailored absorption and emission properties for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.
Conclusion and Future Research Directions
Synthesis and Reactivity: A Comprehensive Summary of Current Knowledge
Detailed, peer-reviewed synthetic procedures and comprehensive reactivity studies specifically for 4-Bromo-2-fluoro-3-(trifluoromethoxy)benzoic acid are not extensively documented in publicly available scientific literature. However, its structure suggests that its synthesis would likely involve multi-step sequences common in organofluorine chemistry.
Potential synthetic strategies could involve the introduction of the trifluoromethoxy group onto a pre-functionalized brominated and fluorinated benzoic acid derivative. The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the aromatic ring, and the carbon-halogen bonds. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The aromatic ring is susceptible to electrophilic and nucleophilic aromatic substitution, with the directing effects of the existing substituents playing a crucial role in the regioselectivity of these reactions. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for carbon-carbon bond formation.
Identification of Unexplored Reactivity Profiles and Synthetic Opportunities
The unique combination of substituents on the aromatic ring of this compound presents several unexplored reactivity profiles. The interplay between the electron-withdrawing nature of the fluorine, trifluoromethoxy, and carboxylic acid groups, and the deactivating but ortho-, para-directing effect of the bromine atom could lead to interesting and potentially novel regiochemical outcomes in aromatic substitution reactions.
Synthetic opportunities lie in leveraging the distinct reactivity of each functional group. For instance, sequential cross-coupling reactions, first at the bromine position and then potentially at another site after further functionalization, could provide access to a wide array of complex molecular architectures. The development of selective synthetic methodologies that can differentiate between the various reactive sites on the molecule would be a significant advancement.
Prospects for Applications in Asymmetric Synthesis and Chiral Catalyst Development (if applicable to derivatives)
While there is no direct information on the application of this compound in asymmetric synthesis, its derivatives hold potential in this field. The rigid, well-defined structure of the aromatic core makes it an attractive scaffold for the design of chiral ligands for transition metal catalysts. By introducing chiral auxiliaries through the carboxylic acid group or by synthesizing chiral derivatives via asymmetric transformations, it may be possible to develop novel catalysts for a range of asymmetric reactions. The electronic properties imparted by the fluorine and trifluoromethoxy groups could influence the catalytic activity and enantioselectivity of such catalysts.
Refinement of Computational Models for Enhanced Predictive Capabilities
Currently, there are no specific computational studies focused on this compound in the available literature. However, computational chemistry, particularly Density Functional Theory (DFT), could be a powerful tool to predict its chemical properties. DFT calculations can provide insights into the molecule's geometry, electronic structure, and reactivity. Parameters such as molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and natural bond orbital analysis can help in understanding the reactivity of different sites on the molecule. Such computational models could guide the rational design of experiments and the development of new synthetic methodologies.
Integration into Emerging Novel Synthetic Methodologies for Complex Molecule Assembly
The structural features of this compound make it a candidate for integration into novel synthetic methodologies. For example, its bromine atom makes it suitable for use in photoredox catalysis, a rapidly developing field in organic synthesis. Furthermore, the trifluoromethoxy group is of increasing interest in medicinal chemistry, and this compound could serve as a valuable building block for the synthesis of new pharmaceuticals. The development of new synthetic methods that can efficiently incorporate this and similar fluorinated building blocks into complex molecules is an active area of research.
Q & A
Q. Analytical Workflow :
- NMR Spectroscopy :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion matching theoretical m/z (calc. ~287.98) .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions for this compound?
Q. Mechanistic Insights :
- The electron-withdrawing trifluoromethoxy group (-OCF₃) at position 3 deactivates the ring, directing electrophilic attacks to the meta position relative to itself.
- Bromine at position 4 acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids (e.g., phenylboronic acid) in THF/water at 80°C .
- Fluorine at position 2 increases stability against hydrolysis but may sterically hinder coupling reactions. Optimize with bulky ligands (e.g., XPhos) .
Advanced: What strategies resolve contradictions in reported yields for trifluoromethoxy group installation?
Q. Case Study :
- Contradiction : Varying yields (30–70%) for -OCF₃ introduction due to competing side reactions (e.g., demethylation or elimination).
Solutions : - Temperature Control : Lower reaction temperatures (0–25°C) minimize decomposition .
- Catalyst Screening : Use CuI/1,10-phenanthroline systems to enhance efficiency .
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to reduce steric hindrance .
Advanced: How can this compound serve as a precursor in medicinal chemistry applications?
Q. Applications :
- Bioisostere Design : The -OCF₃ group mimics -OCH₃ in drug candidates while improving metabolic stability .
- Kinase Inhibitors : Functionalize the carboxylic acid via amide coupling to create probes targeting ATP-binding pockets .
- PET Tracers : Replace bromine with ¹⁸F via isotopic exchange for imaging studies .
Basic: What are the storage and handling precautions for this compound?
Q. Guidelines :
- Storage : Keep at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of -OCF₃ .
- Handling : Use gloveboxes for air-sensitive reactions (e.g., boronic acid couplings) .
Advanced: How do steric effects impact regioselectivity in further functionalization?
Q. Case Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
